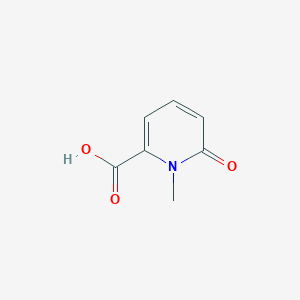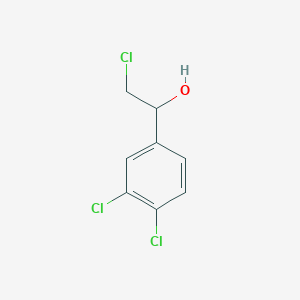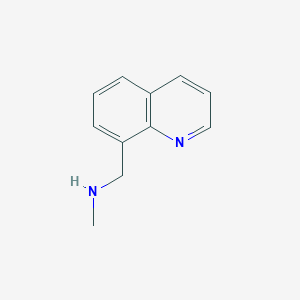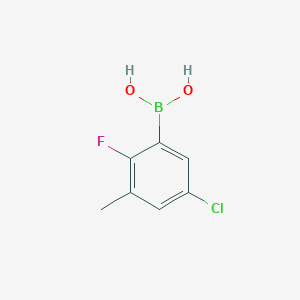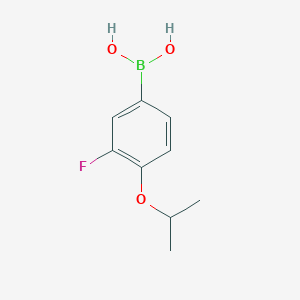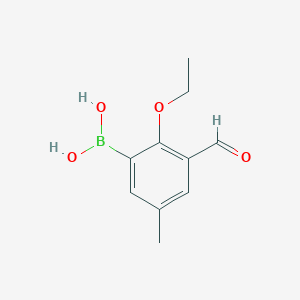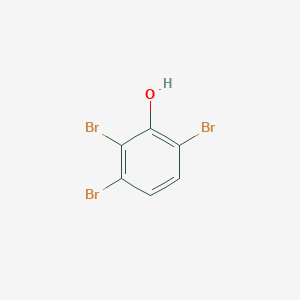
2,3,6-Tribromophenol
Descripción general
Descripción
2,4,6-Tribromophenol (TBP) is a brominated derivative of phenol . It is used as a fungicide, as a wood preservative, and an intermediate in the preparation of flame retardants . The commercial product is prepared industrially .
Synthesis Analysis
TBP can be prepared by the controlled reaction of elemental bromine with phenol . The reaction of phenol with bromine in a 1:1 molecular ratio in carbon disulfide solution leads to the production of p-bromophenol .Molecular Structure Analysis
The molecular formula of 2,4,6-Tribromophenol is C6H3Br3O . The structure is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
Phenols can undergo electrophilic substitution reactions . When reacted with dilute nitric acid (HNO3) at room temperature, it gives a mixture of 2-nitrophenol and 4-nitrophenol . When concentrated HNO3 is used, the product will be 2,4,6-trinitrophenol instead .Physical And Chemical Properties Analysis
2,4,6-Tribromophenol is a white needle-shaped into prismatic crystals with a penetrating bromine odor . It is almost insoluble in water, but soluble in alcohol, chloroform, ether, and caustic alkali solution .Aplicaciones Científicas De Investigación
Environmental Concentrations and Toxicology
- Environmental Presence and Toxicology : 2,3,6-Tribromophenol is notable for its environmental presence and toxicological significance. It occurs as an intermediate in the synthesis of brominated flame retardants and as a degradation product of these substances. Furthermore, it serves as a pesticide and naturally occurs in some aquatic organisms. Its ubiquitous presence in the environment, along with uncertainties surrounding its toxicokinetics and toxicodynamics, make it a compound of ongoing relevance, especially considering its potential future presence in aquatic matrices, house dust, and foodstuffs, which are significant exposure routes for humans (Koch & Sures, 2018).
Sensing Technology
- Electrochemical Sensing : A novel electrochemical sensor for detecting 2,3,6-Tribromophenol was developed using surface molecular imprinting technology. This sensor exhibited selective recognition ability, a low detection limit, and good repeatability, demonstrating its potential for environmental monitoring and quality control applications (Ma et al., 2015).
Biodegradation and Environmental Impact
- Biodegradation Studies : Research on biodegradation and debromination of 2,3,6-Tribromophenol explored the use of a bacterium, Bacillus sp. GZT, and the optimization of this process using response surface methodology. This study provides insights into efficient strategies for the degradation of this compound in contaminated environments (Zu et al., 2013).
- Impact on Aquatic Life : Exposure of aquatic life, like zebrafish, to 2,3,6-Tribromophenol has shown adverse effects on reproduction, suggesting ecological implications for fish populations in contaminated environments (Deng et al., 2010).
Endocrine Disruption
- Hormonal Activities : A study on the endocrine disrupting effects of 2,3,6-Tribromophenol highlighted its potential to interfere with estrogenic and androgenic pathways, suggesting the need for environmental monitoring of this compound (Ezechiáš et al., 2012).
Hydrodebromination Techniques
- Hydrodebromination in Aqueous Solution : Research on hydrodebromination of 2,3,6-Tribromophenol using Devarda’s alloy indicated the effectiveness of this method for removing bromine atoms from the compound in aqueous solutions, which could have applications in water treatment and pollution control (Weidlich et al., 2013).
Blood-Brain Barrier Interference
- Influence on P-glycoprotein Transport : A study on 2,3,6-Tribromophenol's effect on the blood-brain barrier found that it could decrease the transport activity of P-glycoprotein, an important efflux transporter. This has implications for our understanding of how environmental contaminants can affect neurological health and drug efficacy (Trexler et al., 2019).
Safety And Hazards
Propiedades
IUPAC Name |
2,3,6-tribromophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Br3O/c7-3-1-2-4(8)6(10)5(3)9/h1-2,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCNCNAPAHSSWCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1Br)O)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Br3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90543390 | |
| Record name | 2,3,6-Tribromophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90543390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,6-Tribromophenol | |
CAS RN |
28165-57-3 | |
| Record name | 2,3,6-Tribromophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90543390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Chloro-5,6-dimethylfuro[2,3-d]pyrimidine](/img/structure/B1355190.png)
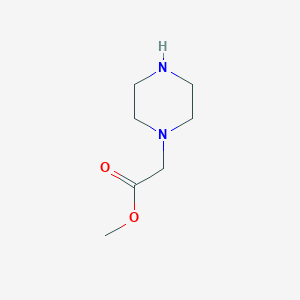
![Methyl thieno[3,2-b]pyridine-6-carboxylate](/img/structure/B1355196.png)
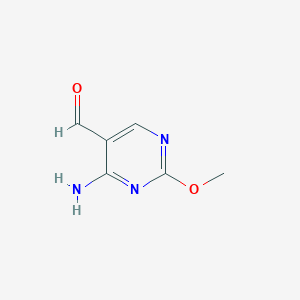
![2-methylfuro[3,2-c]pyridin-4(5H)-one](/img/structure/B1355201.png)
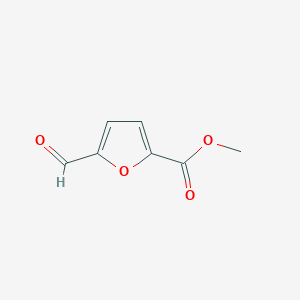
![Pyrazolo[1,5-a]pyridin-2-ol](/img/structure/B1355211.png)
